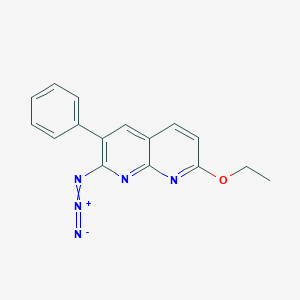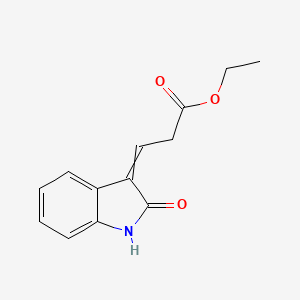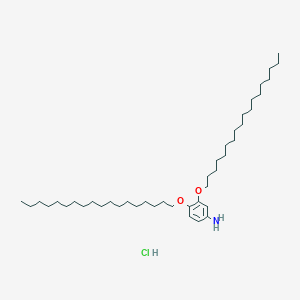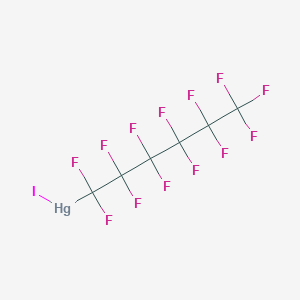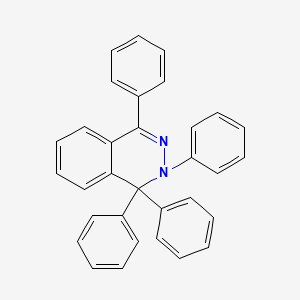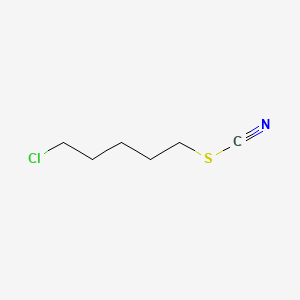
5-Chloropentyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropentyl thiocyanate is an organic compound with the molecular formula C6H10ClNS. It is a member of the thiocyanate family, which are compounds containing the functional group -SCN. Thiocyanates are known for their versatility in various chemical reactions and applications. This compound is particularly interesting due to its unique structure, which includes a chlorinated pentyl chain attached to a thiocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropentyl thiocyanate typically involves the reaction of 5-chloropentyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
[ \text{C}5\text{H}{10}\text{Cl} + \text{KSCN} \rightarrow \text{C}5\text{H}{10}\text{ClSCN} + \text{KCl} ]
This method is straightforward and yields the desired product with good purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloropentyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: The thiocyanate group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, and ethers.
Oxidation: Products include sulfonates and sulfones.
Reduction: Products include primary amines and thiols.
Scientific Research Applications
5-Chloropentyl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiocyanate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloropentyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can act as a nucleophile, forming covalent bonds with electrophilic centers in the target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The chlorinated pentyl chain can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Bromopentyl thiocyanate: Similar structure but with a bromine atom instead of chlorine.
5-Fluoropentyl thiocyanate: Similar structure but with a fluorine atom instead of chlorine.
5-Iodopentyl thiocyanate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
5-Chloropentyl thiocyanate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Chlorine is more electronegative than bromine and iodine, making this compound more reactive in certain nucleophilic substitution reactions. Additionally, the chlorine atom can affect the compound’s lipophilicity and membrane permeability, potentially enhancing its biological activity compared to its brominated, fluorinated, or iodinated counterparts.
Properties
CAS No. |
64048-00-6 |
|---|---|
Molecular Formula |
C6H10ClNS |
Molecular Weight |
163.67 g/mol |
IUPAC Name |
5-chloropentyl thiocyanate |
InChI |
InChI=1S/C6H10ClNS/c7-4-2-1-3-5-9-6-8/h1-5H2 |
InChI Key |
LDMOQCCSGVYFGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSC#N)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


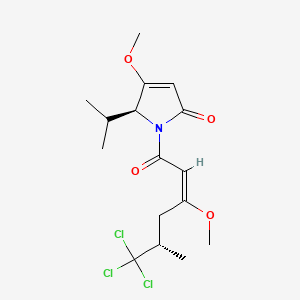


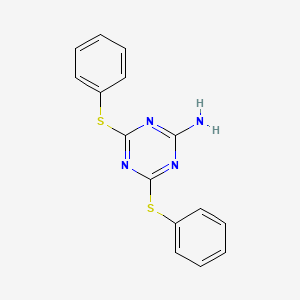
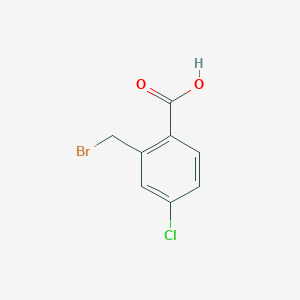
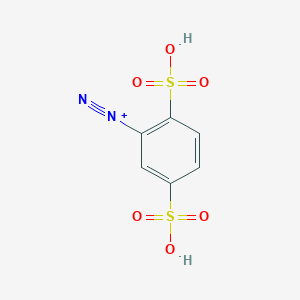
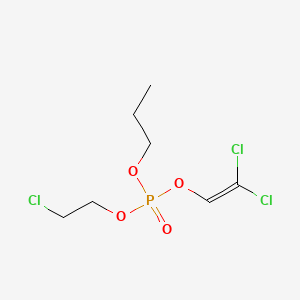
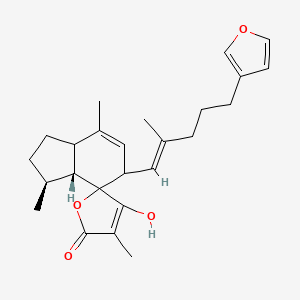
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
